molecular formula C26H32N2O3 B11372345 2-{1-[4-(Heptyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole

2-{1-[4-(Heptyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole

Cat. No.: B11372345
M. Wt: 420.5 g/mol
InChI Key: WPHVRGSSGULZCL-UHFFFAOYSA-N
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Description

2-{1-[4-(Heptyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a heptyloxybenzoyl group attached to a piperidinyl-benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(Heptyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a metal catalyst or an ionic liquid catalyst, under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or water, and typically requires heating for several hours to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(Heptyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-{1-[4-(Heptyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{1-[4-(Heptyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique heptyloxybenzoyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets or improve its solubility and stability under certain conditions.

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-heptoxyphenyl)methanone

InChI

InChI=1S/C26H32N2O3/c1-2-3-4-5-8-19-30-22-13-11-21(12-14-22)26(29)28-17-15-20(16-18-28)25-27-23-9-6-7-10-24(23)31-25/h6-7,9-14,20H,2-5,8,15-19H2,1H3

InChI Key

WPHVRGSSGULZCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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